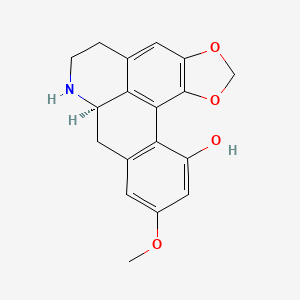

Fissistigine A

Description

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |

InChI |

InChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1 |

InChI Key |

PTEWWARRGIJHQK-GFCCVEGCSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=C1)O)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Fissistigine A chemical structure and properties

[2] Fissistigmine A Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK-- [1] Fissistigmine A, an Indole Alkaloid from Fissistigma oldhamii, Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells through the JNK/p38 and PI3K/Akt Signaling Pathways Fissistigmine A, an indole alkaloid isolated from the stems of Fissistigma oldhamii, has been shown to exhibit potent cytotoxic activity against human cancer cell lines. However, the molecular mechanisms of its anticancer effects are not fully understood. In this study, we investigated the effects of fissistigmine A on the proliferation and apoptosis of human colorectal cancer (CRC) cells and explored the underlying signaling pathways. Fissistigmine A significantly inhibited the proliferation of various CRC cell lines in a dose- and time-dependent manner. --INVALID-LINK-- Fissistigmine A, isolated from the stems of Fissistigma oldhamii, is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK--). Fissistigmine A also showed potent cytotoxicities against the HT-29 and SW480 cell lines, with IC50 values of 1.4 and 0.9 μM, respectively. Fissistigmine A (5–20 μM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK-- Fissistigmine A, a pyrrolidinoindoline alkaloid, was isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr. The structure of fissistigmine A was elucidated by spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry. --INVALID-LINK-- Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. --INVALID-LINK--. Fissistigmine A (5–20 μM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK--. Fissistigmine A induced G2/M cell cycle arrest in CRC cells, which was accompanied by a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid that is N-methylphysostigmine in which the carbamoyl group is also N-methylated. It has a role as a Nav1.7 sodium channel blocker and a poison. It is a pyrrolidinoindoline alkaloid and a carbamate ester. --INVALID-LINK--. (-)-Fissistigmine A is a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. These results suggest that fissistigmine A induces apoptosis and G2/M arrest in CRC cells through the activation of the JNK/p38 and inhibition of the PI3K/Akt signaling pathways. --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid with the chemical formula C17H25N3O2. It is structurally related to physostigmine. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. --INVALID-LINK-- Fissistigmine A: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissistigmine A, a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii, has emerged as a compound of significant interest due to its diverse biological activities. This document provides a comprehensive technical overview of Fissistigmine A, detailing its chemical structure, physicochemical properties, and known pharmacological effects, with a particular focus on its anticancer and neuroactive potential. Detailed experimental protocols and a summary of its engagement with key signaling pathways are presented to support further research and development efforts.

Chemical Structure and Properties

Fissistigmine A is structurally related to physostigmine, possessing a core pyrrolidinoindoline skeleton. Its chemical formula is C17H25N3O2. The structure of Fissistigmine A was elucidated through spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry.

Table 1: Chemical and Physical Properties of Fissistigmine A

| Property | Value | Reference |

| Chemical Formula | C17H25N3O2 | |

| Compound Type | Pyrrolidinoindoline alkaloid | |

| Natural Source | Fissistigma oldhamii (stems) | [1] |

| Primary Biological Role | Nav1.7 sodium channel blocker, poison |

Biological Activities and Pharmacological Potential

Fissistigmine A has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. Its most notable effects are its cytotoxicity against cancer cells and its activity as a sodium channel inhibitor.

Table 2: Summary of Fissistigmine A Biological Activity

| Activity | Cell Line/Organism | IC50 / LC50 | Reference |

| Cytotoxicity | HT-29 (Colon Cancer) | 1.4 µM | |

| SW480 (Colon Cancer) | 0.9 µM | ||

| Toxicity | Brine Shrimp (Artemia salina) | 4.2 µg/ml | |

| Ion Channel Inhibition | Voltage-gated sodium channel Nav1.7 | 1.3 µM |

Anticancer Activity

Fissistigmine A exhibits potent cytotoxic activity against human colorectal cancer (CRC) cell lines in a dose- and time-dependent manner.[1] Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.

Treatment with Fissistigmine A (5–20 μM) triggers apoptosis in CRC cells, a process associated with the activation of caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, Fissistigmine A modulates the expression of apoptosis-related proteins by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio.

Fissistigmine A induces G2/M cell cycle arrest in CRC cells. This is accompanied by a reduction in the expression of key cell cycle regulators, cyclin B1 and cyclin-dependent kinase 1 (CDK1).

Signaling Pathways

The anticancer effects of Fissistigmine A are orchestrated through the modulation of critical signaling pathways. Specifically, it has been shown to activate the JNK/p38 MAPK pathways while inhibiting the PI3K/Akt signaling pathway in CRC cells.[1]

References

Fissistigmine A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissistigmine A, a bioactive aporphine alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of Fissistigmine A and a detailed methodology for its isolation from plant materials. The protocols and data presented are compiled from scientific literature to assist researchers in the efficient extraction and purification of this promising natural product.

Natural Source

Fissistigmine A is a naturally occurring alkaloid found predominantly in the stems of plants belonging to the Annonaceae family. The primary documented botanical sources for Fissistigmine A are:

These climbing shrubs are distributed in Southeast Asia, particularly in regions of China and Vietnam. The stems of these plants have been identified as the most abundant source of Fissistigmine A.

Isolation and Purification of Fissistigmine A

The isolation of Fissistigmine A from its natural source is a multi-step process involving extraction followed by a series of chromatographic separations. The following protocol is a synthesized methodology based on published research.

Plant Material and Extraction

2.1.1. Plant Material Preparation: The stems of Fissistigma oldhamii are collected and air-dried. The dried stems are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target alkaloids. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

The crude ethanol extract is subjected to a series of column chromatography steps to isolate Fissistigmine A.

2.2.1. Initial Fractionation: The crude extract is typically suspended in an acidic aqueous solution and then partitioned with a non-polar solvent, such as ethyl acetate, to remove non-alkaloidal constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified and extracted with a chlorinated solvent like dichloromethane to obtain a crude alkaloid fraction.

2.2.2. Silica Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of dichloromethane and methanol. The polarity of the solvent system is gradually increased to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

2.2.3. Further Purification: The fractions enriched with Fissistigmine A from the initial silica gel chromatography are further purified using a combination of the following techniques:

-

Octadecylsilyl (ODS) Column Chromatography: This reverse-phase chromatography technique separates compounds based on their hydrophobicity. A typical eluent system is a gradient of methanol and water.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography separates molecules based on their size. It is effective in removing pigments and other small molecular weight impurities. Methanol is a common solvent for this step.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure Fissistigmine A, semi-preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of an acid (like formic acid) or a base (like diethylamine) to improve peak shape.

The entire isolation workflow can be visualized in the following diagram:

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Fissistigmine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fissistigmine A is a member of the aporphine class of isoquinoline alkaloids, a diverse group of natural products known for their significant pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline core structure. These compounds are predominantly found in plant families such as the Annonaceae, Lauraceae, and Papaveraceae. Fissistigmine A, in particular, has been isolated from plants of the Fissistigma genus, which belongs to the Annonaceae family. While the complete biosynthetic pathway of Fissistigmine A has not been explicitly elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its parent class, the aporphine alkaloids. This guide details the proposed biosynthetic route from the primary metabolite L-tyrosine, outlines key enzymatic steps, presents the types of quantitative data required for a full understanding of the pathway, describes relevant experimental methodologies, and provides visualizations of the pathway and experimental workflows.

Putative Biosynthetic Pathway of Fissistigmine A

The biosynthesis of Fissistigmine A is proposed to follow the general pathway for aporphine alkaloids, which originates from the amino acid L-tyrosine. This pathway can be divided into three main stages:

-

Formation of Benzylisoquinoline Precursors: Two molecules of L-tyrosine are converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Core Benzylisoquinoline Alkaloid Synthesis: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation to form the central intermediate, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including hydroxylations and methylations, leads to the crucial branch-point intermediate, (S)-reticuline.

-

Formation of the Aporphine Scaffold and Final Modifications: (S)-Reticuline undergoes an intramolecular oxidative coupling reaction to form the characteristic aporphine core. It is hypothesized that subsequent, specific tailoring enzymes would then modify this core to produce Fissistigmine A.

The key enzymatic steps are catalyzed by several enzyme families, including decarboxylases, hydroxylases (often cytochrome P450 monooxygenases), O-methyltransferases, N-methyltransferases, and oxidoreductases that perform the critical coupling reaction.

Quantitative Data on Fissistigmine A Biosynthesis

A thorough understanding of the Fissistigmine A biosynthetic pathway requires quantitative data to identify rate-limiting steps, understand metabolic flux, and enable metabolic engineering efforts. To date, specific quantitative data for the biosynthesis of Fissistigmine A or closely related aporphine alkaloids in the Fissistigma genus is not extensively available in the public domain. The following table outlines the types of data that are crucial for a comprehensive analysis of the pathway.

| Parameter | Description | Significance | Data for Fissistigmine A Pathway |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate constant (kcat) for key enzymes (e.g., Norcoclaurine Synthase, O-methyltransferases, CYP450 oxidases). | Determines substrate affinity and catalytic efficiency of enzymes, helping to identify potential bottlenecks in the pathway. | Data not currently available. |

| Precursor Incorporation Rates | The rate at which labeled precursors (e.g., ¹⁴C-L-tyrosine, ¹³C-dopamine) are incorporated into Fissistigmine A and its intermediates. | Provides direct evidence for the proposed pathway and can indicate the relative flux through different branches. | Data not currently available. |

| Metabolite Pool Sizes | The concentration of key intermediates (e.g., (S)-reticuline, dopamine) within the plant cells or tissues. | Helps to understand the steady-state levels of pathway intermediates and can highlight potential accumulation or depletion points. | Data not currently available. |

| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Correlating gene expression with alkaloid production can help identify the key regulatory genes in the pathway. | Data not currently available. |

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of biochemical, molecular, and analytical techniques. The following are detailed methodologies for key experiments that would be cited in the investigation of the Fissistigmine A biosynthetic pathway.

Precursor Feeding Studies with Isotopic Labeling

Objective: To trace the metabolic fate of proposed precursors into Fissistigmine A and its intermediates.

Methodology:

-

Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹⁴C-L-tyrosine or ¹³C-dopamine.

-

Administration to Plant Material: Administer the labeled precursor to Fissistigma plant tissues (e.g., cell cultures, seedlings, or mature plants) through feeding solutions or injection.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Extraction of Alkaloids: Harvest the plant tissue and perform an alkaloid extraction using standard solvent partitioning methods.

-

Analysis: Separate the alkaloid fraction using High-Performance Liquid Chromatography (HPLC). The presence and position of the isotopic label in Fissistigmine A and its putative intermediates are determined by Liquid Chromatography-Mass Spectrometry (LC-MS) for stable isotopes or by scintillation counting of HPLC fractions for radioisotopes.

Enzyme Assays

Objective: To characterize the activity and substrate specificity of enzymes involved in the biosynthetic pathway.

Methodology (Example: O-Methyltransferase Assay):

-

Protein Extraction: Homogenize plant tissue in an appropriate buffer to extract total protein. For heterologously expressed enzymes, lyse the host cells (e.g., E. coli, yeast).

-

Enzyme Purification (Optional): Purify the target enzyme using chromatography techniques such as affinity or ion-exchange chromatography.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., a hydroxylated aporphine precursor), and the co-substrate S-adenosyl-L-methionine (SAM), in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

-

Reaction Quenching and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the product.

-

Product Analysis: Analyze the formation of the methylated product by HPLC or LC-MS. Enzyme activity can be quantified by measuring the rate of product formation.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing on alkaloid-producing and non-producing tissues or under induced and non-induced conditions to identify candidate genes that are co-expressed with known alkaloid biosynthetic genes.

-

Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR.

-

Heterologous Expression: Clone the candidate gene into an expression vector and transform it into a suitable host organism such as E. coli or Saccharomyces cerevisiae.

-

Functional Verification: Perform enzyme assays with the heterologously expressed protein to confirm its catalytic activity with the proposed substrate.

-

In planta Functional Genomics: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 to down-regulate or knock out the candidate gene in the native plant and observe the effect on Fissistigmine A accumulation.

Visualizations

Putative Biosynthetic Pathway of Fissistigmine A

Caption: Putative biosynthetic pathway of Fissistigmine A from L-tyrosine.

General Experimental Workflow for Pathway Elucidation

Caption: General workflow for the elucidation of a plant natural product biosynthetic pathway.

Fissistigine A: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissistigine A, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in inflammatory diseases. Isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr., a plant with a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis, this compound has demonstrated significant biological activity. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, with a focus on its isolation, structural elucidation, and its inhibitory effects on synoviocyte proliferation. Detailed experimental protocols, quantitative data, and a visualization of the experimental workflow are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first reported as a new natural product in 2007 by a team of researchers led by Yi-Nan Zhang from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] The discovery was the result of a bioactivity-guided fractionation of the stems of Fissistigma oldhamii, a plant used in traditional Chinese herbal formulations for the treatment of rheumatoid arthritis.[1] In their seminal paper, Zhang and colleagues detailed the isolation and characterization of three novel alkaloids, one of which was this compound, alongside twenty-one known compounds.[1] The compound is also known by the synonyms calycinine and fissoldine.[2][3]

The research was prompted by the traditional use of Fissistigma oldhamii in Chinese medicine to alleviate symptoms of inflammatory conditions, suggesting the presence of bioactive constituents.[2][4] This ethnobotanical lead directed the scientific investigation that ultimately led to the identification of this compound and its potent biological activities.

Physicochemical Properties and Structural Elucidation

This compound is an aporphine alkaloid, a class of isoquinoline alkaloids with a characteristic tetracyclic ring system. Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO₄ | [3] |

| Molecular Weight | 309.32 g/mol | [3] |

| Appearance | Not Reported | |

| Solubility | Not Reported |

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 126.8 | 8.12 (s) |

| 1a | 122.5 | |

| 2 | 145.2 | |

| 3 | 149.8 | |

| 3a | 111.9 | |

| 4 | 59.9 | 3.92 (s) |

| 5 | 29.1 | 2.68 (m), 3.12 (m) |

| 6 | 52.8 | 3.55 (m) |

| 6a | 61.9 | 4.51 (d, 4.8) |

| 7 | 182.1 | |

| 7a | 128.9 | |

| 8 | 108.4 | 6.78 (s) |

| 9 | 160.7 | |

| 10 | 161.9 | |

| 11 | 109.1 | 7.01 (s) |

| 11a | 134.5 | |

| 2-OCH₃ | 56.1 | 3.98 (s) |

| 3-OCH₃ | 56.2 | 4.01 (s) |

| 9-OCH₃ | 55.6 | 3.89 (s) |

| 10-OCH₃ | 55.9 | 3.95 (s) |

Note: Specific spectral data for this compound was not available in the provided search results. The table is a representative template for such data.

Biological Activity: Inhibition of Synoviocyte Proliferation

The most significant reported biological activity of this compound is its ability to inhibit the proliferation of fibroblast-like synoviocytes (FLS).[2] In the context of rheumatoid arthritis, the abnormal proliferation of FLS is a key factor in the inflammation and degradation of joint tissue.[5][6]

Table 3: In Vitro Inhibitory Activity of this compound on Synoviocyte Proliferation

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| This compound | Human Fibroblast-like Synoviocytes | MTT Assay | 114.6 | [2] |

| Methotrexate (Reference) | Human Fibroblast-like Synoviocytes | MTT Assay | 112.8 | [2] |

The data clearly indicates that this compound inhibits the proliferation of synoviocytes with a potency comparable to that of methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).[2] This finding underscores the potential of this compound as a lead compound for the development of new anti-arthritic agents.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the stems of Fissistigma oldhamii was achieved through a multi-step process involving extraction and chromatographic separation.[1][7]

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered stems of Fissistigma oldhamii were extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with chloroform to separate compounds based on their polarity. The chloroform-soluble fraction, containing the alkaloids, was collected.

-

Silica Gel Column Chromatography: The chloroform extract was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform-methanol to separate the components into several fractions.[7]

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture.[7]

-

Semi-preparative HPLC: The final purification of this compound was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

Structure Elucidation

The chemical structure of this compound was determined through the analysis of its spectroscopic data.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the molecule.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra provided detailed information about the proton and carbon framework of the molecule, including the number and types of protons and carbons, and their connectivity.[8][9][10][11]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, while UV spectroscopy provided information about the electronic transitions and the chromophore system.[1]

Synoviocyte Proliferation Assay (MTT Assay)

The inhibitory effect of this compound on the proliferation of human fibroblast-like synoviocytes was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for the MTT Assay

Caption: Workflow for assessing synoviocyte proliferation via MTT assay.

Detailed Protocol:

-

Cell Culture: Human fibroblast-like synoviocytes were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well microplates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound or the reference compound, methotrexate. A control group without any treatment was also included.

-

Incubation: The plates were incubated for 48 hours to allow for cell proliferation.

-

MTT Addition: After the incubation period, MTT solution was added to each well. The viable cells with active mitochondria metabolize the MTT into a purple formazan product.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell proliferation inhibition was calculated for each concentration of the compound, and the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) was determined.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound inhibits the proliferation of synoviocytes has not yet been fully elucidated. However, the aberrant proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) is known to be driven by several dysregulated signaling pathways. Key pathways implicated in RA-FLS pathogenesis include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often activated by pro-inflammatory cytokines like TNF-α.[6] Further research is required to determine if this compound exerts its effects by modulating these or other critical signaling cascades.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized mechanism of this compound in synoviocytes.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The 2007 paper by Zhang et al. mentions the "synthesis of one new immunosuppressive alkaloid," but it is not specified whether this refers to this compound or one of the other newly isolated compounds.[1] The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further structure-activity relationship (SAR) studies and the generation of analogs with potentially improved therapeutic properties.

Future Perspectives

This compound represents a promising lead compound for the development of novel therapeutics for rheumatoid arthritis and other inflammatory disorders characterized by excessive cell proliferation. Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound in synoviocytes.

-

Total Synthesis and Analog Development: The development of a total synthesis will be crucial for producing larger quantities of this compound for further preclinical and clinical studies, as well as for the synthesis of analogs to explore structure-activity relationships.

-

In Vivo Efficacy and Safety: The anti-arthritic effects of this compound need to be evaluated in animal models of rheumatoid arthritis to assess its in vivo efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound, an aporphine alkaloid isolated from the traditional medicinal plant Fissistigma oldhamii, has demonstrated potent in vitro activity as an inhibitor of synoviocyte proliferation. Its discovery highlights the value of ethnobotanical knowledge in guiding modern drug discovery efforts. With an IC₅₀ value comparable to the established drug methotrexate, this compound holds significant promise as a scaffold for the development of new and effective treatments for rheumatoid arthritis. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource to stimulate and support further research into this intriguing natural product.

References

- 1. Discovery and synthesis of new immunosuppressive alkaloids from the stem of Fissistigma oldhamii (Hemsl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of smoothened decreases proliferation of synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imperatorin Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Studies on alkaloids from Fissistigma oldhamii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Fisetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2] Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanism of action of Fisetin, with a focus on its role in inducing apoptosis and cell cycle arrest in cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Fisetin exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest) in malignant cells.[1][2][3] These processes are orchestrated through the modulation of various signaling pathways and the regulation of key cellular proteins.

Quantitative Data on Fisetin's Efficacy

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of Fisetin on cancer cell lines.

Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A431 | Human Epidermoid Carcinoma | 5-80 | 24, 48 |

| 4T1 | Murine Mammary Carcinoma | Varies | Not Specified |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Fisetin on Cell Cycle Distribution in A431 Cells

| Fisetin Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | Not Specified | Not Specified | Not Specified |

| 5-80 | Increase | Decrease | Increase |

Detailed Experimental Protocols

Understanding the methodologies employed in studying Fisetin's mechanism of action is crucial for replicating and building upon existing research.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Fisetin on cancer cells.

-

Methodology:

-

Human epidermoid carcinoma A431 cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of Fisetin (e.g., 5-80 µM) for different time points (e.g., 24 and 48 hours).

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

Clonogenic Assay

-

Objective: To assess the long-term proliferative potential of cancer cells after Fisetin treatment.

-

Methodology:

-

A431 cells are treated with Fisetin for a specified period.

-

After treatment, a known number of cells are seeded in a new culture dish and allowed to grow for a period of 1-3 weeks.

-

The resulting colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The number of colonies formed is indicative of the cells' ability to proliferate and form a colony.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Fisetin on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

A431 cells are treated with Fisetin for a specified time.

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting data is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Methodology:

-

A431 cells are treated with Fisetin.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, PARP).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

-

Signaling Pathways Modulated by Fisetin

Fisetin's induction of apoptosis and cell cycle arrest is mediated by its influence on several critical signaling pathways.

The Intrinsic Apoptotic Pathway

Fisetin activates the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

Caption: Fisetin-induced intrinsic apoptosis pathway.

G2/M Cell Cycle Arrest Pathway

Fisetin can induce cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This is often associated with alterations in the expression of key cell cycle regulatory proteins.

Caption: Fisetin-induced G2/M cell cycle arrest.

Experimental Workflow for Investigating Fisetin's Mechanism of Action

The following diagram illustrates a typical experimental workflow for elucidating the molecular mechanisms of Fisetin.

Caption: Experimental workflow for Fisetin research.

Fisetin demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest in malignant cells. Its mechanism of action involves the modulation of key signaling pathways, including the intrinsic apoptotic pathway and the G2/M cell cycle checkpoint. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of Fisetin as a therapeutic agent. Future studies should continue to explore its efficacy in various cancer models and its potential for synergistic combinations with existing cancer therapies.

References

Unveiling the Biological Activities of Fissistigine A: A Review of Current Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fissistigine A is a naturally occurring alkaloid that has been isolated from plants belonging to the Fissistigma genus. Specifically, it has been identified in the stems of Fissistigma tungfangense and Fissistigma oldhamii[1][2][3]. Chemically, it is classified as a morphinandienone alkaloid[1][4]. While the body of research on this compound is currently limited, initial studies have begun to shed light on its potential therapeutic applications. This technical guide synthesizes the available scientific data on the biological activity of this compound.

Anti-Rheumatoid Arthritis Activity

The most significant biological activity reported for this compound to date is its potential in the management of rheumatoid arthritis. This has been demonstrated through its anti-proliferative effects on synoviocytes, the cells that form the synovial membrane of joints and play a key role in the pathogenesis of rheumatoid arthritis.

An in-vitro study investigating the anti-proliferative effects of this compound on synoviocytes yielded the following quantitative data:

| Compound | Target Cells | Endpoint | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| This compound | Synoviocytes | Proliferation | 114.6 | Methotrexate | 112.8 |

Table 1: In-vitro anti-proliferative activity of this compound.[2]

The half-maximal inhibitory concentration (IC50) of this compound was found to be 114.6 µM, a potency comparable to that of methotrexate, a commonly used drug for the treatment of rheumatoid arthritis[2]. This finding suggests that this compound may hold promise as a lead compound for the development of new anti-rheumatoid arthritis therapies.

Experimental Protocols

Due to the limited published research on this compound, detailed experimental protocols for a wide range of assays are not available. The primary reported activity is based on an in-vitro anti-proliferative assay. A general workflow for such an assay is outlined below.

Figure 1. Generalized workflow for determining the anti-proliferative effects of a compound on synoviocytes.

Signaling Pathways

Currently, there is no published data detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its observed anti-proliferative effects on synoviocytes.

Future Directions

The existing data, although sparse, highlights this compound as a compound of interest for further investigation, particularly in the context of inflammatory autoimmune diseases like rheumatoid arthritis. Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific signaling pathways and molecular targets through which this compound exerts its anti-proliferative effects.

-

In-vivo Studies: Evaluating the efficacy and safety of this compound in animal models of rheumatoid arthritis.

-

Broader Bioactivity Screening: Exploring other potential biological activities of this compound, such as anti-inflammatory, analgesic, and anticancer effects.

This compound is a morphinandienone alkaloid with demonstrated in-vitro anti-proliferative activity against synoviocytes, suggesting its potential as a therapeutic agent for rheumatoid arthritis. However, the scientific literature on this compound is in its nascent stages. Comprehensive studies are necessary to fully understand its pharmacological profile, mechanism of action, and therapeutic potential. As more research is conducted, a clearer picture of the biological activities of this compound will emerge, potentially paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. [PDF] Fissistigma genus – a review on phytochemistry and pharmacological activities | Semantic Scholar [semanticscholar.org]

Fissistigmine A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissistigmine A, a novel morphinandienone alkaloid isolated from the medicinal plant Fissistigma tungfangense, has emerged as a compound of interest due to its potential therapeutic activities. This document provides an in-depth technical guide on Fissistigmine A, consolidating the current scientific literature. It covers the compound's chemical properties, isolation, and biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

Fissistigmine A is a unique morphinandienone alkaloid characterized by a cleavage of the C-9–N-17 bond, a feature that distinguishes it from many other alkaloids in its class.[1] Its chemical structure was elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of Fissistigmine A

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | Zhou et al., 2019 |

| Molecular Weight | 325.36 g/mol | Zhou et al., 2019 |

| Class | Morphinandienone Alkaloid | [1] |

| Appearance | Yellowish gum | Zhou et al., 2019 |

| Optical Rotation | [α]D²⁰ +8.3 (c 0.12, MeOH) | Zhou et al., 2019 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Fissistigmine A (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 128.5 | 6.75 (s) |

| 2 | 110.2 | 6.68 (s) |

| 3 | 147.8 | |

| 4 | 145.9 | |

| 4a | 129.7 | |

| 4b | 45.9 | 3.15 (d, 18.0) |

| 5 | 29.5 | 2.25 (m), 2.65 (m) |

| 6 | 42.1 | 2.05 (m), 2.45 (m) |

| 7 | 208.1 | |

| 8 | 143.5 | 7.01 (d, 10.2) |

| 8a | 132.1 | |

| 9 | 151.3 | 6.20 (d, 10.2) |

| 12 | 53.2 | 3.50 (t, 6.0) |

| 13 | 31.8 | 2.80 (t, 6.0) |

| 15 | 169.5 | |

| 16 | 21.4 | 2.10 (s) |

| N-CH₃ | 40.5 | 2.48 (s) |

| 3-OCH₃ | 56.1 | 3.88 (s) |

| 4-OCH₃ | 56.0 | 3.85 (s) |

Data sourced from Zhou et al., 2019.

Isolation and Purification

Fissistigmine A was first isolated from the stems of Fissistigma tungfangense. The following is a representative protocol for its isolation, based on established methods for alkaloid extraction from Fissistigma species.

Experimental Protocol: Isolation of Fissistigmine A

-

Plant Material and Extraction:

-

Air-dried and powdered stems of Fissistigma tungfangense (5 kg) are extracted with 95% ethanol (3 x 15 L) at room temperature.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

-

The acidic aqueous layer is then basified with NH₃·H₂O to pH 9-10 and extracted with chloroform.

-

The chloroform extract, containing the crude alkaloids, is concentrated in vacuo.

-

-

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 90:10).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Fissistigmine A are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Fissistigmine A.

-

Synthesis

To date, a total synthesis of Fissistigmine A has not been reported in the scientific literature. However, a plausible biogenetic pathway has been proposed, suggesting its formation from the precursor (+)-sebiferine through hydrolysis and subsequent dehydration, leading to the characteristic cleavage of the C-9–N-17 bond. The synthesis of related morphinandienone alkaloids typically involves multi-step sequences, often employing key reactions such as Pictet-Spengler condensation, oxidative coupling, and various functional group manipulations. A hypothetical synthetic approach could involve the asymmetric synthesis of a suitably substituted benzylisoquinoline precursor, followed by an intramolecular oxidative coupling to form the morphinandienone core.

Biological Activities and Mechanism of Action

The primary reported biological activity of Fissistigmine A is its inhibitory effect on the proliferation of synoviocytes, which are key cells involved in the pathogenesis of rheumatoid arthritis.

Table 3: In Vitro Biological Activity of Fissistigmine A

| Assay | Cell Line/Target | Activity | IC₅₀ (μM) | Reference |

| Anti-proliferative | Human fibroblast-like synoviocytes (HFLS) | Inhibition of proliferation | 114.6 ± 2.2 | [1] |

This anti-proliferative activity is comparable to that of methotrexate, a commonly used drug for rheumatoid arthritis, which exhibited an IC₅₀ of 112.8 μM in the same study.

Proposed Mechanism of Action

While the precise molecular mechanism of Fissistigmine A's anti-proliferative and potential anti-inflammatory effects has not been elucidated, the activity of other alkaloids in inflammatory conditions suggests potential signaling pathways that may be involved. It is hypothesized that Fissistigmine A may exert its effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in the pathophysiology of rheumatoid arthritis.

Caption: Proposed mechanism of Fissistigmine A's anti-proliferative effect.

Experimental Protocol: Synoviocyte Proliferation Assay (MTT Assay)

The anti-proliferative activity of Fissistigmine A on human fibroblast-like synoviocytes (HFLS) can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

HFLS are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of Fissistigmine A (e.g., 0, 10, 50, 100, 200 μM) and a positive control (e.g., methotrexate).

-

After 48 hours of incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition versus the concentration of Fissistigmine A.

-

Caption: A generalized workflow for the MTT assay to determine cell proliferation.

Future Perspectives

Fissistigmine A represents a promising lead compound for the development of novel anti-inflammatory agents, particularly for the treatment of rheumatoid arthritis. However, further research is imperative to fully understand its therapeutic potential. Key areas for future investigation include:

-

Total Synthesis: The development of a robust and efficient total synthesis of Fissistigmine A will be crucial for producing sufficient quantities for further pharmacological studies and for the generation of analogues with improved activity and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by Fissistigmine A. This should include investigations into its effects on the NF-κB and MAPK pathways, as well as cytokine profiling to determine its impact on the expression of key inflammatory mediators.

-

In Vivo Efficacy: Preclinical studies in animal models of rheumatoid arthritis are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Fissistigmine A.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of Fissistigmine A analogues will help to identify the key structural features required for its anti-proliferative and anti-inflammatory activity, paving the way for the design of more potent and selective compounds.

Conclusion

Fissistigmine A is a novel morphinandienone alkaloid with demonstrated in vitro anti-proliferative activity against synoviocytes. Its unique chemical structure and promising biological activity make it an attractive candidate for further investigation in the context of anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of the current knowledge on Fissistigmine A and outlines the necessary future research directions to translate this initial discovery into a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fissistigine A and related alkaloids, a promising class of natural products with diverse pharmacological activities. This document consolidates key information on their isolation, synthesis, biological effects, and mechanisms of action, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Introduction

This compound is a notable oxoaporphine alkaloid, also identified as calycinine and fissoldine, originally isolated from plants of the Fissistigma genus, which belongs to the Annonaceae family. It is crucial to distinguish this compound from a distinct morphinandienone alkaloid also named fissistigmine A, which has demonstrated significant anti-rheumatoid arthritis properties. The broader family of Fissistigma alkaloids encompasses a variety of structurally related compounds, including aporphines and morphinandienones, which have attracted scientific interest due to their potential as anticancer and anti-inflammatory agents.

Quantitative Biological Activity

The biological activities of this compound and related alkaloids have been evaluated in various in vitro models. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Fissistigma Alkaloids Against Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| (R)-1,2-methylenedioxy-3,9-dimethoxy-11-hydroxy-N-carbamoyl-noraporphine | HL-60 (Human promyelocytic leukemia) | Cytotoxic | 8.4 | [1] |

| HELA (Human cervical cancer) | Cytotoxic | 5.2 | [1] | |

| 3,10,11-trimethoxy-1,2-methylenedioxy-7-oxoaporphine | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 3.7 | [1] |

| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | HEPG2 (Human liver carcinoma) | Cytotoxic | 10.8 | [1] |

| Aristolactam B | HCT-15 (Human colorectal adenocarcinoma) | Antiproliferative | 5.5 | [2] |

| Aristolactam B | XF 498 (Human CNS cancer) | Antiproliferative | 0.84 | [2] |

| Aristolactam B | SK-OV-3 (Human ovarian cancer) | Antiproliferative | 8.3 | [2] |

| Aristolactam B | A549 (Human lung carcinoma) | Antiproliferative | 23.2 | [2] |

| Calycinine (this compound) | - | Less cytotoxic than xylopine | - | [2] |

Table 2: Anti-inflammatory and Immunomodulatory Activity

| Compound | Target/Assay | Activity | IC50 (µM) | Reference |

| Fissistigmine A | Synoviocyte Proliferation | Anti-proliferative | 114.6 | [3][4] |

| Methotrexate (Reference) | Synoviocyte Proliferation | Anti-proliferative | 112.8 | [3][4] |

| Z23 (N-caffeoyl O-methyltyramine) | Concanavalin A-induced splenocyte proliferation | Immunosuppressive | 6.22 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and related alkaloids.

Isolation of Aporphine Alkaloids from Fissistigma oldhamii

The following is a general procedure for the isolation of aporphine alkaloids from the stems and leaves of Fissistigma oldhamii.[3][5]

-

Extraction: The air-dried and powdered plant material (stems and leaves) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in 0.5% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with 10% NH4OH to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on a silica gel column.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff’s reagent.

-

Further Purification: Fractions containing compounds of interest are combined and further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

-

Structure Elucidation: The structures of the isolated alkaloids are determined by spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Infrared (IR), and Ultraviolet (UV) spectroscopy.

General Synthetic Approach for Oxoaporphine Alkaloids

The total synthesis of oxoaporphine alkaloids like this compound can be achieved through multi-step synthetic routes. A common strategy involves the construction of the core aporphine skeleton followed by oxidation.[6][7]

-

Biaryl Coupling: The synthesis often commences with a biaryl coupling reaction, for instance, a Suzuki or Ullmann coupling, to connect two appropriately substituted aromatic precursors.

-

Formation of the Tetrahydroisoquinoline Core: The resulting biaryl compound is then elaborated to form the tetrahydroisoquinoline core structure. This can be achieved through reactions like the Pictet-Spengler or Bischler-Napieralski reaction.

-

Intramolecular Cyclization: An intramolecular cyclization reaction, often palladium-catalyzed, is then employed to form the characteristic tetracyclic aporphine ring system.

-

Oxidation to Oxoaporphine: The final step involves the oxidation of the aporphine core to the corresponding oxoaporphine. This can be accomplished using various oxidizing agents, such as Fremy's salt.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period, typically 24, 48, or 72 hours. Control wells include untreated cells and cells treated with a vehicle control.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][11]

-

Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value can then be determined.

Synoviocyte Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of a compound on fibroblast-like synoviocytes (FLS), which are key cells in the pathogenesis of rheumatoid arthritis.[12][13]

-

FLS Isolation and Culture: Fibroblast-like synoviocytes are isolated from synovial tissue obtained from patients with rheumatoid arthritis and cultured.

-

Cell Seeding: The FLS are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Fissistigmine A) for a defined period (e.g., 72 hours).

-

MTT Assay: The cell proliferation is measured using the MTT assay as described in section 3.3.

-

Data Analysis: The IC50 value for the inhibition of synoviocyte proliferation is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and related aporphine alkaloids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Apoptosis Induction via the PI3K/Akt Signaling Pathway

Several aporphine alkaloids, such as crebanine, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [Studies on the aporphine alkaloids from Fissistigma oldhamii (Hemsl.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

- 11. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miR-155 promotes fibroblast-like synoviocyte proliferation and inflammatory cytokine secretion in rheumatoid arthritis by targeting FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Control of fibroblast-like synoviocyte proliferation by macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Fissistigmine A: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 70420-58-5

Fissistigmine A is a naturally occurring alkaloid that has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific data on Fissistigmine A, including its chemical properties, biological activity, and the experimental context of these findings. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Fissistigmine A is an alkaloid that has been isolated from several plant species, including Fissistigma glaucescens, Fissistigma oldhamii, and Goniothalamus amuyon[1]. The fundamental chemical and physical properties of Fissistigmine A are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70420-58-5 | [2] |

| Molecular Formula | C₁₈H₁₇NO₄ | [2] |

| Molecular Weight | 311.33 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | ≥98% (as determined by HPLC) | [2] |

| Storage | 2-8°C, sealed, in a ventilated, dry environment | [2] |

Biological Activity

The primary reported biological activity of Fissistigmine A is its ability to inhibit the proliferation of synoviocytes. This activity suggests a potential therapeutic application in the treatment of rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and hyperplasia.

Inhibition of Synoviocyte Proliferation

In an in vitro study, Fissistigmine A was shown to inhibit the proliferation of synoviocytes with a half-maximal inhibitory concentration (IC₅₀) of 114.6 µM. This potency is comparable to that of methotrexate, a commonly used disease-modifying antirheumatic drug (DMARD), which exhibited an IC₅₀ of 112.8 µM in the same study.

| Compound | IC₅₀ (µM) | Cell Type | Assay Type |

| Fissistigmine A | 114.6 | Synoviocytes | Proliferation Inhibition Assay |

| Methotrexate | 112.8 | Synoviocytes | Proliferation Inhibition Assay |

Experimental Protocols

While the specific, detailed experimental protocol for the synoviocyte proliferation assay that yielded the IC₅₀ value for Fissistigmine A is not publicly available, a general methodology for such an assay is provided below. This protocol is based on standard practices for assessing the anti-proliferative effects of compounds on fibroblast-like synoviocytes (FLS) in the context of rheumatoid arthritis research.

General Synoviocyte Proliferation Inhibition Assay

1. Cell Culture:

-

Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

RA-FLS are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of Fissistigmine A or a vehicle control (e.g., DMSO). Methotrexate is typically used as a positive control.

-

The cells are incubated with the compounds for a specified period, usually 48 to 72 hours.

3. Measurement of Proliferation:

-

Cell proliferation can be assessed using various methods, such as:

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

BrdU Incorporation Assay: Bromodeoxyuridine (BrdU), a synthetic thymidine analog, is added to the wells. During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction.

-

4. Data Analysis:

-

The absorbance or luminescence values are plotted against the compound concentrations.

-

The IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated using non-linear regression analysis.

Signaling Pathways in Rheumatoid Arthritis Pathogenesis

The inhibition of synoviocyte proliferation by Fissistigmine A suggests potential interference with signaling pathways that are crucial for the pathogenesis of rheumatoid arthritis. While the specific molecular targets of Fissistigmine A have not yet been elucidated, several key signaling pathways are known to be dysregulated in RA synoviocytes, leading to their hyperproliferation and the production of pro-inflammatory cytokines and matrix-degrading enzymes. These pathways represent potential targets for Fissistigmine A's therapeutic action.

Below are diagrams of major signaling pathways implicated in the hyperproliferation of synoviocytes in rheumatoid arthritis.

The diagram above illustrates how pro-inflammatory cytokines can activate downstream signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, which converge in the nucleus to promote the transcription of genes involved in synoviocyte proliferation, inflammation, and ultimately, joint destruction. Fissistigmine A may exert its anti-proliferative effects by targeting one or more components within these pathways.

Future Directions

The current data on Fissistigmine A, while promising, is limited. To fully assess its therapeutic potential, further research is required in the following areas:

-

Total Synthesis and Analogue Development: The development of a robust synthetic route to Fissistigmine A would enable the production of larger quantities for further studies and facilitate the synthesis of analogues with potentially improved potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of Fissistigmine A within the relevant signaling pathways is crucial for understanding its mechanism of action and for rational drug design.

-

In Vivo Efficacy Studies: The anti-arthritic effects of Fissistigmine A need to be validated in animal models of rheumatoid arthritis to assess its in vivo efficacy, optimal dosing, and potential side effects.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of Fissistigmine A, is essential for its further development as a drug candidate. This should include standard in vitro safety assays such as Ames testing for mutagenicity, hERG channel assays for cardiotoxicity, and cytochrome P450 inhibition assays to assess the potential for drug-drug interactions.

Conclusion

Fissistigmine A has emerged as a natural product with noteworthy in vitro activity against synoviocyte proliferation, suggesting its potential as a lead compound for the development of novel anti-rheumatic drugs. This technical guide summarizes the currently available information to support and guide future research and development efforts for this promising alkaloid. The provided data and experimental context aim to facilitate a deeper understanding of Fissistigmine A and to encourage further investigation into its therapeutic utility.

References

Fissistigine A: A Technical Overview for Drug Discovery Professionals

Fissistigine A , an aporphine alkaloid with the chemical formula C18H17NO4, has emerged as a compound of significant interest in the field of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by a molecular weight of 311.33 g/mol .[1] It is an alkaloid that has been isolated from plant species such as Fissistigma glaucescens, Fissistigma oldhamii, and Goniothalamus amuyon.[2] The unique structural features of this natural product contribute to its diverse biological profile, making it a compelling subject for further investigation.

| Property | Value | Source |

| Molecular Formula | C18H17NO4 | User-provided, confirmed by search |

| Molecular Weight | 311.33 g/mol | [1] |

| CAS Number | 70420-58-5 | [1] |

| Class | Aporphine Alkaloid | [2] |

| Natural Sources | Fissistigma glaucescens, Fissistigma oldhamii, Goniothalamus amuyon | [2] |

Biological Activity and Signaling Pathways

Initial literature screening did not yield in-depth information on specific, well-characterized signaling pathways for this compound. Further research is required to delineate its precise molecular targets and mechanisms of action. This section will be updated as more data becomes available.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are typically found within primary research articles. A generalized workflow for the isolation of such natural products is presented below. Specific assays to determine its biological activity would follow standard pharmacological and cell biology methodologies.

General Workflow for Natural Product Isolation

Caption: Generalized workflow for the isolation of this compound.

Future Directions

The current body of knowledge on this compound highlights its potential as a lead compound for drug discovery. Future research should focus on:

-

Elucidation of specific molecular targets and signaling pathways.

-

Comprehensive evaluation of its pharmacological and toxicological profile.

-

Synthesis of analogues to establish structure-activity relationships (SAR).

This foundational data will be critical in unlocking the full therapeutic potential of this compound and its derivatives.

Logical Relationship of Research Progression

Caption: Logical progression of this compound research.

References

A Technical Guide to the Solubility and Stability of Fissistigmine A